molecular formula C14H21BrN2OSi B8429901 5-Bromo-7-methyl-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indazole

5-Bromo-7-methyl-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indazole

Cat. No. B8429901
M. Wt: 341.32 g/mol
InChI Key: QPKMLEWZAVUIDT-UHFFFAOYSA-N
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Patent
US08629137B2

Procedure details

1.95 mL (11.0 mmol) (2-chloromethoxy-ethyl)-trimethyl-silane were added to 2.11 g (10.0 mmol) 5-bromo-7-methyl-1H-indazole and 1.80 mL (12.3 mmol) N-methyldicyclohexylamine in 50 mL THF and stirred overnight at RT. The precipitate formed was filtered off and the filtrate was evaporated down. The residue was purified by flash chromatography.
Quantity
1.95 mL
Type
reactant
Reaction Step One
Quantity
2.11 g
Type
reactant
Reaction Step One
Quantity
1.8 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[CH2:2][O:3][CH2:4][CH2:5][Si:6]([CH3:9])([CH3:8])[CH3:7].[Br:10][C:11]1[CH:12]=[C:13]2[C:17](=[C:18]([CH3:20])[CH:19]=1)[NH:16][N:15]=[CH:14]2.CN(C1CCCCC1)C1CCCCC1>C1COCC1>[Br:10][C:11]1[CH:12]=[C:13]2[C:17](=[C:18]([CH3:20])[CH:19]=1)[N:16]([CH2:2][O:3][CH2:4][CH2:5][Si:6]([CH3:9])([CH3:8])[CH3:7])[N:15]=[CH:14]2

Inputs

Step One
Name
Quantity
1.95 mL
Type
reactant
Smiles
ClCOCC[Si](C)(C)C
Name
Quantity
2.11 g
Type
reactant
Smiles
BrC=1C=C2C=NNC2=C(C1)C
Name
Quantity
1.8 mL
Type
reactant
Smiles
CN(C1CCCCC1)C1CCCCC1
Name
Quantity
50 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred overnight at RT
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The precipitate formed
FILTRATION
Type
FILTRATION
Details
was filtered off
CUSTOM
Type
CUSTOM
Details
the filtrate was evaporated down
CUSTOM
Type
CUSTOM
Details
The residue was purified by flash chromatography

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
BrC=1C=C2C=NN(C2=C(C1)C)COCC[Si](C)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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